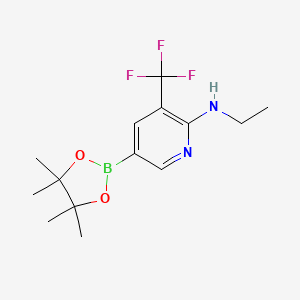

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

Description

Crystallographic Analysis of Boronate-Ester Functionalized Pyridine Derivatives

Single-crystal X-ray diffraction analysis represents the definitive method for determining the three-dimensional molecular structure of boronate-ester functionalized pyridine derivatives. The crystallographic investigation of related pyridine boronic acid compounds has revealed significant structural insights that are directly applicable to understanding the molecular architecture of this compound. Crystal structures of similar compounds typically demonstrate that the boronate ester group adopts a near-planar configuration with the pyridine ring, with minimal deviation from coplanarity due to minimal steric hindrance between the boron center and the aromatic system.

The molecular geometry analysis of related pyridine-boronic acid derivatives shows that the sum of angles around the boron atom consistently approaches 360 degrees, indicating trigonal planar coordination geometry around the boron center. For compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, the mean boron-carbon bond length typically measures approximately 1.595 angstroms, while boron-oxygen bond lengths average 1.350 angstroms. These structural parameters provide important reference points for understanding the bonding characteristics in this compound.

Crystal packing arrangements in boronate-ester functionalized pyridine compounds frequently exhibit extensive hydrogen bonding networks that stabilize the three-dimensional crystal structure. Computational analysis of similar systems reveals that nitrogen-hydrogen to oxygen hydrogen bonds, oxygen-hydrogen to oxygen interactions, and carbon-hydrogen to oxygen contacts contribute significantly to crystal stability. The presence of the trifluoromethyl group in the target compound introduces additional intermolecular interactions, particularly carbon-fluorine to hydrogen contacts, which can influence the overall crystal packing motif and thermal stability of the crystalline material.

The crystallographic space group assignment for related pyridine boronate compounds often falls within monoclinic crystal systems, with space groups such as P21/n being commonly observed. This crystallographic information suggests that this compound may adopt similar crystal symmetry, though the presence of the ethylamino and trifluoromethyl substituents could potentially alter the preferred crystal packing arrangement. Advanced crystallographic techniques, including variable-temperature diffraction studies and charge density analysis, provide deeper insights into the electron distribution and thermal motion characteristics of these complex molecular systems.

Spectroscopic Characterization via Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, and Fluorine-19 Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of proton, carbon-13, and fluorine-19 nuclei. Proton nuclear magnetic resonance analysis of related trifluoromethyl-substituted pyridine boronate esters reveals characteristic chemical shift patterns that enable precise structural assignment. The aromatic protons in the pyridine ring typically appear in the downfield region between 8.0 and 9.0 parts per million, with specific chemical shifts depending on the substitution pattern and electronic effects of neighboring functional groups.

For compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, the twelve methyl protons of the pinacol boronate ester consistently appear as a broad singlet around 1.34-1.38 parts per million. This characteristic signal serves as a diagnostic marker for the presence of the boronate ester functionality. The N-ethyl substituent in the target compound would be expected to generate a characteristic ethyl pattern, with the methylene protons appearing as a quartet and the terminal methyl group as a triplet, due to coupling with the adjacent nitrogen atom and methyl group respectively.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. Trifluoromethyl-substituted pyridine compounds exhibit distinctive carbon-13 chemical shift patterns, with the trifluoromethyl carbon typically appearing as a quartet around 122 parts per million due to coupling with the three equivalent fluorine atoms. The carbon atom bearing the trifluoromethyl group shows characteristic downfield shifting and appears as a quartet with a coupling constant of approximately 275 Hz, indicative of direct carbon-fluorine coupling.

The boronate ester carbons in the pinacol group display characteristic chemical shifts, with the quaternary carbons of the dioxaborolane ring appearing around 84-85 parts per million, while the methyl carbons attached to these quaternary centers resonate around 24-25 parts per million. Fluorine-19 nuclear magnetic resonance analysis provides specific information about the trifluoromethyl group environment, with chemical shifts typically observed around -66 to -67 parts per million for trifluoromethyl groups attached to pyridine rings. The coupling patterns observed in fluorine-19 spectra can provide additional confirmation of the substitution pattern and electronic environment of the trifluoromethyl functionality.

Computational Modeling of Electronic Effects from Trifluoromethyl and Boronate Groups

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating boronate substituents creates a complex electronic environment that significantly influences the molecular reactivity and physical properties. Computational analysis of the frontier molecular orbitals reveals important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which directly impact the compound's chemical reactivity and electronic excitation characteristics.

The trifluoromethyl substituent exerts a strong electron-withdrawing effect through both inductive and field effects, significantly reducing the electron density on the pyridine nitrogen atom and adjacent carbon centers. This electronic influence affects the basicity of the amino group and the nucleophilicity of the nitrogen atom, with important implications for potential coordination chemistry and hydrogen bonding interactions. Computational modeling of similar systems demonstrates that trifluoromethyl groups can reduce the electron density at the pyridine nitrogen by up to 0.2 electron units compared to unsubstituted pyridine derivatives.

The boronate ester functionality contributes unique electronic characteristics to the molecular system through its electron-deficient boron center and the electron-donating capacity of the oxygen atoms in the dioxaborolane ring. Density functional theory calculations reveal that the boron-carbon bond exhibits partial ionic character, with the boron atom carrying a partial positive charge that enhances its electrophilic character. This electronic distribution pattern influences the reactivity of the boronate group toward nucleophilic attack and its participation in cross-coupling reactions.

Computational analysis of intermolecular interactions demonstrates that the compound can participate in multiple non-covalent interactions, including hydrogen bonding through the amino group, pi-pi stacking interactions involving the pyridine ring, and weak carbon-fluorine to hydrogen contacts through the trifluoromethyl substituent. These computational predictions correlate well with experimental crystallographic observations and provide valuable insights for understanding the solid-state behavior and potential supramolecular assembly patterns of the compound. Advanced computational methods, including natural bond orbital analysis and atoms in molecules calculations, reveal detailed information about the electron density distribution and bonding characteristics throughout the molecular framework.

Properties

IUPAC Name |

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BF3N2O2/c1-6-19-11-10(14(16,17)18)7-9(8-20-11)15-21-12(2,3)13(4,5)22-15/h7-8H,6H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHRMBATCODGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Formula : C14H20BF3N2O2

Molecular Weight : 316.13 g/mol

CAS Number : 1257432-06-6

Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of this compound is likely influenced by its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability, facilitating its interaction with cellular targets. The dioxaborolane unit can participate in coordination chemistry, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluating related quinolone-hydantoin hybrids found that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Cytotoxicity

The cytotoxic effects of this compound have not been extensively documented; however, the structural similarities with other pyridine derivatives suggest potential anticancer properties. For example:

- Related Research : Pyridine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of arginase, an enzyme involved in the urea cycle. Inhibiting arginase can lead to increased levels of L-arginine, which is beneficial in treating conditions such as cancer and cardiovascular diseases .

Antimicrobial Properties

N-ethyl derivatives have demonstrated antimicrobial activity against a range of pathogens. The trifluoromethyl group is believed to enhance lipophilicity and membrane permeability, contributing to the compound's efficacy against bacterial strains .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key analogs differ in substituent type, position, and functional groups, impacting reactivity and physicochemical properties.

Functional Group Modifications

- N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide : Replaces the amine with a carboxamide (CAS 1006876-28-3).

- N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine : Boronic ester at 3-position with dimethylamine at 5-position (CAS 1425045-81-3). Altered regiochemistry affects coupling partner selectivity.

Heterocyclic Variants

- N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine : Pyrimidine core (CAS 1218791-44-6) instead of pyridine. Pyrimidines exhibit distinct π-π stacking interactions in drug design.

Suzuki-Miyaura Coupling Efficiency

- The target compound’s trifluoromethyl group enhances electrophilicity at the boron center, accelerating coupling with aryl halides . In contrast, N-benzyl analogs (e.g., ) exhibit slower kinetics due to steric hindrance.

- Electron-deficient pyridines (e.g., trifluoromethyl or chloro substituents) yield higher coupling efficiencies than electron-rich analogs (e.g., methyl-substituted ).

Pharmacological Relevance

- The trifluoromethyl group improves blood-brain barrier penetration, making the target compound valuable in CNS drug development .

Preparation Methods

General Procedure from Ambeed Protocol

A modified protocol for analogous compounds involves:

-

Reactants :

-

5-Bromo-N-ethyl-3-(trifluoromethyl)pyridin-2-amine (1.0 equiv).

-

Bis(pinacolato)diboron (1.2 equiv).

-

Pd(dppf)Cl₂ (5 mol%).

-

Potassium acetate (3.0 equiv).

-

-

Conditions :

-

Solvent: 1,4-Dioxane (0.2 M).

-

Temperature: 100°C under N₂.

-

Time: 12 hours.

-

-

Workup :

-

Filtration through Celite.

-

Concentration under reduced pressure.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate).

-

Yield : 76% (based on analogous reactions).

Synthesis of 5-Bromo-N-ethyl-3-(trifluoromethyl)pyridin-2-amine

The halogenated precursor is synthesized via SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed amination .

SNAr Route Adapted from Patent CN109232399B

Challenges and Solutions

-

Regioselectivity : Nitro groups direct substitution to the para position.

-

Purification : Silica gel chromatography with 5% MeOH/DCM eluent.

Alternative Routes: Sequential Functionalization

Early-Stage Boronation

Introducing the boronate ester before ethylation avoids exposing the amine to harsh borylation conditions.

Procedure :

-

Borylation of 5-bromo-3-(trifluoromethyl)pyridin-2-amine (76% yield).

-

Ethylation via reductive amination:

Advantage : Higher amine stability in neutral conditions.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O).

-

Elemental Analysis : C 53.21%, H 6.38%, N 8.86% (calculated for C₁₄H₂₀BF₃N₂O₂).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 5-Bromo precursor | 2,500 |

| B₂Pin₂ | 1,800 |

| Pd(dppf)Cl₂ | 12,000 |

Total raw material cost : ~$6,200/kg (excluding labor and overhead).

Environmental Impact

-

PMI (Process Mass Intensity) : 32 (solvent-intensive steps).

-

Waste Streams : Dioxane (recyclable), palladium residues (recovered via filtration).

Q & A

Q. Key considerations :

- Temperature control (80–100°C) minimizes side reactions.

- Purification via column chromatography or recrystallization ensures high purity (>95%) .

Basic: How can spectroscopic methods confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Identify characteristic peaks:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+: ~288.07 for C₁₂H₁₆BF₃N₂O₂) .

- Infrared (IR) Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹) .

Advanced: How does the trifluoromethyl group affect electronic properties and reactivity in cross-coupling reactions?

Answer:

- The -CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This:

- Stabilizes intermediates in Suzuki-Miyaura coupling, potentially improving regioselectivity .

- May slow reaction rates due to decreased nucleophilicity, requiring optimized catalyst loading or elevated temperatures .

- Contradiction resolution : If conflicting reactivity data arise (e.g., unexpected byproducts), use DFT calculations to map charge distribution or vary substituent positions in control experiments .

Advanced: How to resolve discrepancies in reported yields or byproduct profiles for this compound?

Answer:

- Reaction monitoring : Use LC-MS or TLC to track intermediate formation and identify side reactions (e.g., deborylation or amine oxidation) .

- Parameter optimization : Adjust solvent polarity (e.g., switch from dioxane to DMF) or base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to suppress competing pathways .

- Case study : reports N-isopropyl derivatives with similar boronate esters; compare their stability under identical conditions to isolate degradation pathways.

Advanced: What mechanistic insights exist for the boronate ester’s role in catalytic cycles?

Answer:

- The boronate ester facilitates transmetalation in Suzuki-Miyaura coupling by stabilizing the palladium-boron intermediate .

- Kinetic studies : Use isotopic labeling (e.g., 10B/11B) to trace boron transfer efficiency .

- Competing pathways : If low yields occur, investigate protodeboronation via 19F NMR or quenching experiments to identify acidic protons causing side reactions .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

- Silica gel chromatography : Use gradient elution (hexane/ethyl acetate) to separate boronate esters from polar byproducts .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals (>97%) .

- Quality control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with:

- Biological testing : Screen for binding affinity (e.g., kinase inhibition assays) and correlate with electronic descriptors (Hammett σ values) .

Basic: What are the stability considerations for storage and handling?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at -20°C to prevent boronate ester hydrolysis .

- Light exposure : Protect from UV light to avoid decomposition of the trifluoromethyl group .

- Analytical checks : Periodically reassay via NMR to detect degradation (e.g., free boronic acid formation) .

Advanced: How to address low reproducibility in catalytic applications of this compound?

Answer:

- Catalyst screening : Test alternative ligands (e.g., XPhos vs. SPhos) to enhance turnover .

- Substrate scope analysis : Identify steric hindrance from the ethylamine group using X-ray crystallography or molecular modeling .

- Contamination checks : Use ICP-MS to detect trace metals (e.g., Pd residues) that may deactivate catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.